![molecular formula C14H10FN3 B8426748 4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine](/img/structure/B8426748.png)
4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, including its potential use in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the [3 + 2] cycloaddition of 4-halosydnones with 1-haloalkynes, which provides a straightforward route to access 3,5-dihalopyrazoles . These dihalopyrazoles can then be further functionalized to introduce the fluorophenyl and pyridine groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-yield methods for the preparation of substituted 3-fluoropyridines. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing herbicidal activity . This method ensures the efficient introduction of the fluorine atom into the pyridine ring.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine has several scientific research applications, including:
Biology: It is used in the study of biological processes, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to phosphorylate CDC25B and CDC25C, which are required for binding to 14-3-3 proteins and lead to the initiation of a G2 delay after ultraviolet radiation . Additionally, it phosphorylates TIAR following DNA damage, releasing TIAR from GADD45A mRNA and preventing mRNA degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine: This compound belongs to the class of phenylpyrroles and shares structural similarities with 4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine.
1-(2-(3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-Yl)-5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-3(2H)-Yl)-3-(Aryl)Prop-2-En-1-Ones: These compounds are synthesized using conventional heating and microwave irradiation techniques and exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of the fluorophenyl, pyrazole, and pyridine groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications and industrial processes.
Eigenschaften
Molekularformel |
C14H10FN3 |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C14H10FN3/c15-12-3-1-11(2-4-12)14-13(9-17-18-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
InChI-Schlüssel |
BILJSHVAAVZERY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3=CC=NC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



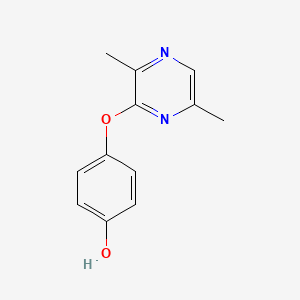
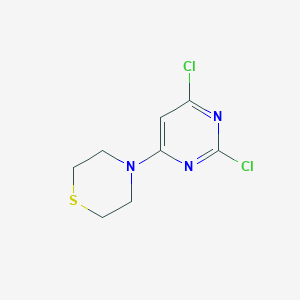
![3-Amino-4-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylbenzamide](/img/structure/B8426678.png)
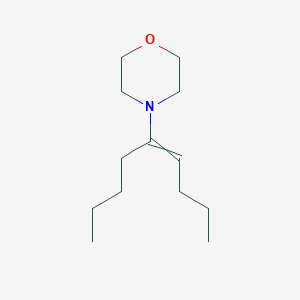
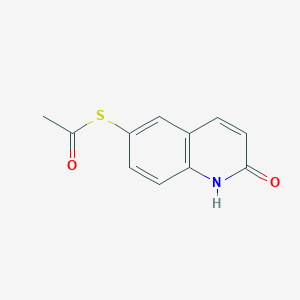

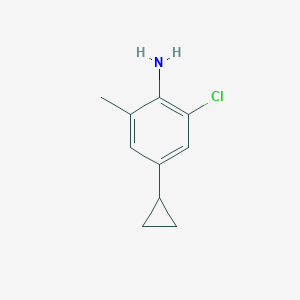
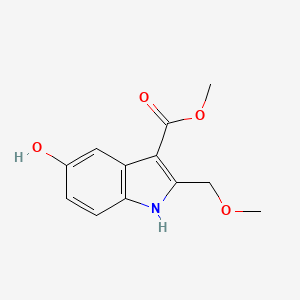
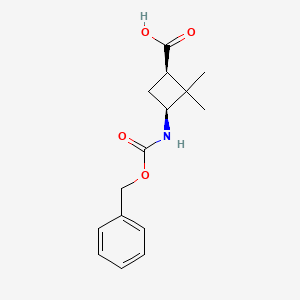
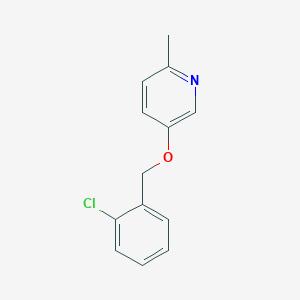
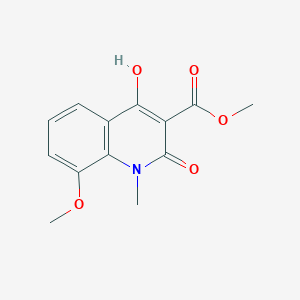
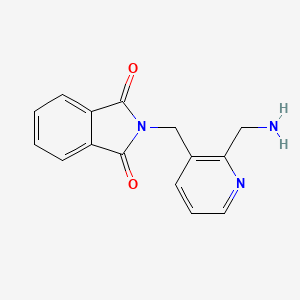
![1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea](/img/structure/B8426756.png)
